molecular formula C30H26N4O3S2 B431136 7-(4-methoxyphenyl)-12,12-dimethyl-3-(naphthalen-1-ylmethylsulfanyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

7-(4-methoxyphenyl)-12,12-dimethyl-3-(naphthalen-1-ylmethylsulfanyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B431136
M. Wt: 554.7g/mol
InChI Key: YOBPRGWAQOJCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-7,7-dimethyl-1-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7,7-dimethyl-1-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one involves multiple steps. The starting materials typically include 4-methoxyphenyl derivatives, naphthalene derivatives, and various thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one precursors. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7,7-dimethyl-1-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or naphthalenyl moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(4-methoxyphenyl)-7,7-dimethyl-1-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for use in organic electronics and as a component in advanced materials due to its unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7,7-dimethyl-1-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-methoxyphenyl)-7,7-dimethyl-1-((phenylmethyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one
  • **4-(4-methoxyphenyl)-7,7-dimethyl-1-((benzyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-7,7-dimethyl-1-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one lies in its structural complexity and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26N4O3S2

Molecular Weight

554.7g/mol

IUPAC Name

7-(4-methoxyphenyl)-12,12-dimethyl-3-(naphthalen-1-ylmethylsulfanyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C30H26N4O3S2/c1-30(2)15-23-24(16-37-30)39-27-25(23)26(35)33(20-11-13-21(36-3)14-12-20)28-31-32-29(34(27)28)38-17-19-9-6-8-18-7-4-5-10-22(18)19/h4-14H,15-17H2,1-3H3

InChI Key

YOBPRGWAQOJCJH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)OC)C

Origin of Product

United States

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